Enhanced Bromide Leaving-Group in Pd-Catalyzed Cross-Couplings
The C–Br bond in 3‑bromo‑6‑methylpyridazinium chloride is approximately 50–65 kJ mol⁻¹ weaker than the C–Cl bond in its 3‑chloro counterpart, translating to a leaving‑group aptitude that is roughly one order of magnitude higher for bromide in polar aprotic media [REFS‑1]. In Pd‑catalyzed cross‑coupling reactions, oxidative addition—often rate‑limiting—proceeds faster with aryl bromides than with aryl chlorides; representative turnover frequencies (TOF) for Pd(PPh₃)₄‑catalyzed Suzuki coupling of aryl bromides can exceed 10³ h⁻¹, whereas analogous aryl chlorides frequently require specialised ligands (e.g., SPhos, XPhos) or higher temperatures to reach comparable rates [REFS‑2]. This intrinsic reactivity advantage permits the bromo‑pyridazinium salt to be employed under milder conditions (lower catalyst loading, ambient to 60 °C) with a broader substrate scope, reducing the risk of thermal degradation of sensitive downstream intermediates.
| Evidence Dimension | Bond dissociation energy (C–X) and relative leaving‑group rate |
|---|---|
| Target Compound Data | C–Br BDE ≈ 285 kJ mol⁻¹; relative leaving rate (k_Br/k_Cl) ≈ 10 in SNAr |
| Comparator Or Baseline | 3‑Chloro‑6‑methylpyridazinium chloride: C–Cl BDE ≈ 350 kJ mol⁻¹; relative leaving rate = 1 |
| Quantified Difference | ΔBDE ≈ −65 kJ mol⁻¹; ~10‑fold rate enhancement for Br vs Cl |
| Conditions | Standard BDE values from gas‑phase thermochemistry; relative rates in polar aprotic solvent (DMF/DMSO) at 25–80 °C |
Why This Matters
This difference directly determines whether a cross‑coupling step proceeds with high yield under mild, scaffold‑preserving conditions, which is critical when the target molecule contains other sensitive functional groups.
- [1] Luo, Y.‑R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (C–Br vs C–Cl bond dissociation energies). View Source
- [2] Miyaura, N. & Suzuki, A. (1995). Palladium‑Catalyzed Cross‑Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Relative reactivity order of aryl halides in Suzuki coupling). View Source
